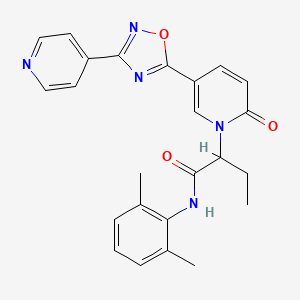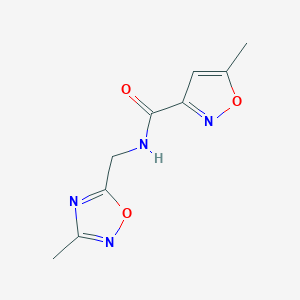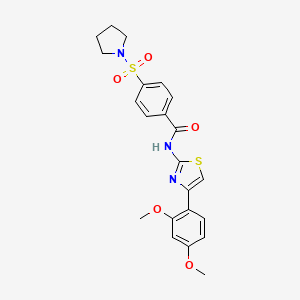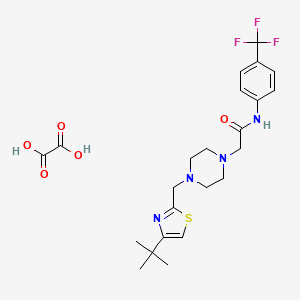
1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine carbonate is a chemical compound with the CAS Number: 1415564-50-9 . It has a molecular weight of 267.2 . The IUPAC name for this compound is carbonic acid compound with 1-[4-(trifluoromethoxy)phenyl]ethanamine (1:1) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10F3NO.CH2O3/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;2-1(3)4/h2-6H,13H2,1H3;(H2,2,3,4) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Applications of Organic Carbonates
Organic carbonates, including linear and cyclic variants, have extensive applications in green chemistry due to their environmentally benign nature. They serve as intermediates in the synthesis of polymers, surfactants, and plasticizers, and as solvents and fuel additives. The synthesis of organic carbonates often explores non-phosgene routes due to the toxicity concerns associated with phosgene, with methods such as alcoholysis of urea, carbonylation of alcohols using CO2, and trans-esterification gaining prominence. These methods are advantageous due to the use of abundant and less hazardous materials, and in some cases, the ability to utilize and sequester CO2, contributing to the mitigation of climate change effects (Shukla & Srivastava, 2017).
Amine-Functionalized Sorbents for Environmental Applications
Amine-functionalized materials, including sorbents, have shown significant promise in environmental remediation, particularly for the removal of persistent organic pollutants like perfluoroalkyl substances (PFAS) from water. These materials leverage the basicity of amine groups to capture acidic contaminants through electrostatic interactions, hydrogen bonding, and other mechanisms. This functionality is crucial in designing materials for the selective removal of contaminants from water, indicating the relevance of amine-functionalized compounds in addressing environmental pollution issues (Ateia et al., 2019).
Catalytic Applications
Transition-metal-catalyzed reductive amination processes employing hydrogen are pivotal in synthesizing a wide range of alkyl amines, which are key functional groups in pharmaceuticals, agrochemicals, and materials. The process is remarkable for its versatility in producing primary, secondary, and tertiary alkyl amines, highlighting the critical role of amine functionalities in the synthesis of industrially and biologically relevant compounds. This methodology underscores the importance of catalysis in the efficient and sustainable production of amines, including those similar in functionality to "1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine carbonate" (Irrgang & Kempe, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 , indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .
Propiedades
IUPAC Name |
carbonic acid;1-[4-(trifluoromethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.CH2O3/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;2-1(3)4/h2-6H,13H2,1H3;(H2,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKACKVHYCAOKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)N.C(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,3aR,6aS)-2-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2828342.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2828345.png)

![4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2828348.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828349.png)







![N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2828364.png)